1-Isobutyl-1H-imidazo[4,5-c]quinoline
Overview
Description
1-Isobutyl-1H-imidazo[4,5-c]quinoline is a heterocyclic compound with the molecular formula C14H15N3 It is known for its unique structure, which combines an imidazole ring fused to a quinoline ring
Scientific Research Applications
1-Isobutyl-1H-imidazo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an immune response modifier.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties .
Mechanism of Action
Future Directions
The discovery of the anti-inflammatory potential of 1-Isobutyl-1H-imidazo[4,5-c]quinoline and its derivatives suggests promising future directions for research. These compounds could potentially be developed into effective treatments for inflammatory bowel disease (IBD) and other conditions characterized by inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of 1-Isobutyl-1H-imidazo[4,5-c]-quinoline to form 1-Isobutyl-1H-imidazo[4,5-c]-quinoline-5-N-oxide, which is then converted to the desired compound through a series of steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing in formic acid and subsequent purification .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Substitution: Introduction of different substituents at specific positions on the quinoline ring.
Reduction: Reduction of specific functional groups to alter the compound’s properties
Common Reagents and Conditions:
Oxidation: Peracetic acid in toluene.
Substitution: Halogenation followed by nucleophilic substitution.
Reduction: Use of reducing agents like sodium borohydride.
Major Products Formed:
- N-oxide derivatives.
- Halogenated and substituted quinoline derivatives .
Comparison with Similar Compounds
Imiquimod: A well-known immune response modifier with a similar structure.
1-Isobutyl-1H-imidazo[4,5-c]pyridine: Another compound with a fused imidazole and pyridine ring
Uniqueness: 1-Isobutyl-1H-imidazo[4,5-c]quinoline stands out due to its specific substitution pattern and the resulting biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10(2)8-17-9-16-13-7-15-12-6-4-3-5-11(12)14(13)17/h3-7,9-10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYOCSTZCULCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465455 | |
Record name | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-24-9 | |
Record name | Deaminoimiquimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEAMINOIMIQUIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLE3AF1XOT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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